molecular formula C25H26N2O6 B11217509 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11217509
M. Wt: 450.5 g/mol
InChI Key: OJTITPHWNVTSGM-CVKSISIWSA-N
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Description

The compound N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide (CAS: 300672-14-4) is a hydrazone derivative synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide and 4-benzyloxy-3-methoxybenzaldehyde . Its molecular formula is C₂₅H₂₆N₂O₆, with a molecular weight of 450.49 g/mol. The structure features a benzyloxy group at the 4-position and a methoxy group at the 3-position on the arylidene moiety, combined with three methoxy substituents on the benzohydrazide ring.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H26N2O6/c1-29-21-12-18(10-11-20(21)33-16-17-8-6-5-7-9-17)15-26-27-25(28)19-13-22(30-2)24(32-4)23(14-19)31-3/h5-15H,16H2,1-4H3,(H,27,28)/b26-15+

InChI Key

OJTITPHWNVTSGM-CVKSISIWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of these compounds reveal distinct packing patterns influenced by substituents:

Table 2: Crystallographic Data
Compound Name Crystal System Space Group Hydrogen Bonds (Key Interactions)
Target Compound Not reported Likely N–H···O and C–H···O (inferred from analogues)
2-Hydroxy derivative Monoclinic P2₁/c O–H···N (intramolecular), N–H···O, C–H···O
5-Bromo-2-hydroxy Monoclinic P2₁/c N–H···O, Br···O halogen bonds
4-Chloro derivative Triclinic P-1 N–H···O, C–H···Cl, forming 2D networks
  • The 2-hydroxy derivative forms infinite 1D chains via intermolecular N–H···O bonds, stabilized by π-π stacking .
  • The 5-bromo-2-hydroxy analogue exhibits halogen bonding (Br···O), enhancing thermal stability .
  • The 4-chloro derivative adopts a triclinic system with a unique C–H···Cl interaction, absent in other analogues .

Computational and Analytical Methods

Studies employ robust computational tools to validate structures:

  • DFT Calculations : Used to optimize geometries and compare experimental vs. theoretical bond lengths (e.g., B3LYP/6-311G basis set in ) .
  • Crystallography Software : SHELX and WinGX ensure precise refinement of hydrogen-bonding networks and crystal packing .

Biological Activity

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3,4,5-trimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2O5
  • Molecular Weight : 366.44 g/mol
  • SMILES Notation : N(\N=C\C1=CC(OC)=C(C=C1)OCC=1C=CC=CC1)C(C=1SC=CC1)=O

This compound features multiple methoxy groups and a hydrazide moiety, which are often associated with enhanced biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin D1 and p53.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.

  • Activity Spectrum :
    • Staphylococcus aureus : MIC = 8 µg/mL
    • Escherichia coli : MIC = 16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Inflammatory MarkerTreatment Concentration (µM)Result
TNF-α10Decreased by 50%
IL-610Decreased by 40%

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed reduced cellular proliferation and increased apoptosis in treated tumors.

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